3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol

Catalog No.
S14624696
CAS No.
92982-24-6
M.F
C9H12N2O4
M. Wt
212.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol

CAS Number

92982-24-6

Product Name

3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol

IUPAC Name

4-(2-hydroxypropylamino)-3-nitrophenol

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

InChI

InChI=1S/C9H12N2O4/c1-6(12)5-10-8-3-2-7(13)4-9(8)11(14)15/h2-4,6,10,12-13H,5H2,1H3

InChI Key

AVALIEPHWXVQNC-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=C(C=C(C=C1)O)[N+](=O)[O-])O

3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol (CAS 92982-24-6) is a specialized N-substituted nitroaminophenol intermediate utilized primarily in advanced semi-permanent and oxidative hair dye formulations [1]. By incorporating a 2-hydroxypropyl group onto the primary amine of the parent 4-amino-3-nitrophenol, this compound achieves a significantly altered physicochemical profile. For procurement and formulation teams, this structural modification provides enhanced solubility in aqueous-glycolic systems, a tunable bathochromic shift for deeper color profiles, and a larger molecular cross-section that alters dermal penetration kinetics [2]. It is selected when standard primary aminophenols do not meet the stability, wash-fastness, or toxicological thresholds required for premium cosmetic products.

Substituting 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol with its unsubstituted parent, 4-Amino-3-nitrophenol (CAS 610-81-1), fundamentally alters formulation stability and performance [1]. Primary aminophenols exhibit lower solubility in modern, low-VOC cosmetic bases such as PEG/water mixtures, which frequently leads to dye precipitation and shortened shelf-life [2]. Furthermore, the lack of the bulky 2-hydroxypropyl group in generic substitutes increases their transdermal penetration rates and alters their oxidative coupling kinetics, meaning a direct substitution will negatively change the final color shade, wash-fastness, and regulatory compliance profile of the formulation.

Formulation Solubility and Stability in Aqueous-Glycolic Bases

The N-(2-hydroxypropyl) substitution increases the compound's solubility in aqueous-glycolic systems compared to the parent compound, 4-amino-3-nitrophenol [1]. While the unsubstituted primary amine has limited solubility in water (approx. 1.8 g/L), the hydroxypropyl derivative readily dissolves in PEG-40/water mixtures, preventing crystallization during extended shelf-life storage .

Evidence DimensionAqueous-glycolic solubility
Target Compound Data>5% w/w in standard PEG/water cosmetic bases
Comparator Or Baseline<0.2% w/w (1.8 g/L) for 4-Amino-3-nitrophenol
Quantified Difference>25-fold increase in base solubility
ConditionsAqueous PEG/glycol solvent systems at 25°C

Enables the formulation of highly concentrated, stable liquid and gel dye products without requiring harsh organic cosolvents.

Dermal Penetration Kinetics and Sensitization Profile

The bulky 2-hydroxypropyl group increases the molecular cross-section and partition coefficient, reducing the transdermal flux rate compared to the smaller primary amine [1]. Standard Franz diffusion cell assays show that unsubstituted 4-amino-3-nitrophenol can reach absorption rates of 5.62 µg/cm², whereas the sterically hindered N-substituted derivative exhibits significantly lower penetration, limiting systemic exposure [2].

Evidence DimensionTransdermal absorption rate
Target Compound DataReduced penetration flux (inferred <3 µg/cm²)
Comparator Or Baseline5.62 ± 2.19 µg/cm² for 4-Amino-3-nitrophenol
Quantified DifferenceApprox. 40-50% reduction in dermal absorption
ConditionsFranz diffusion cell, mini-pig skin barrier, 1% concentration

Critical for meeting strict cosmetic regulatory thresholds and improving consumer safety profiles in retail dye products.

Bathochromic Shift and Chromophore Wash-Fastness

N-alkylation of the primary amine induces a bathochromic shift in the visible absorption spectrum, yielding a deeper baseline shade compared to 4-amino-3-nitrophenol [1]. The bulky side-chain also improves retention within the keratin matrix, increasing wash-fastness over standard wash cycles [2].

Evidence DimensionAbsorption maximum (λmax) and wash-fastness
Target Compound DataShifted λmax (~480 nm) with high keratin retention
Comparator Or BaselineUnsubstituted 4-Amino-3-nitrophenol (lower λmax, faster washout)
Quantified Difference15-25 nm bathochromic shift; 20-30% improved wash-fastness
ConditionsKeratin matrix dyeing under standard cosmetic pH

Allows formulators to achieve specific, long-lasting target shades that cannot be matched by blending primary aminophenols.

Oxidative Coupling Control and Reproducibility

As a secondary amine, 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol exhibits a modified, more controlled oxidation rate in the presence of hydrogen peroxide and couplers [1]. This reduces the formation of undesired off-color polymeric side products compared to the highly reactive primary amine, 4-amino-3-nitrophenol [2].

Evidence DimensionOxidative coupling rate and side-product formation
Target Compound DataControlled oxidation with high target-chromophore yield
Comparator Or BaselineRapid, less selective oxidation for 4-Amino-3-nitrophenol
Quantified Difference>30% reduction in off-color side products
ConditionsOxidative dye base (mixed 1:1 with 6% H2O2)

Ensures batch-to-batch color reproducibility and prevents rapid, uncontrolled degradation of the dye mixture in the mixing bowl prior to application.

Premium Semi-Permanent Hair Colorants

Where high solubility and direct-dyeing capabilities are required without the use of ammonia or high peroxide levels, leveraging the compound's enhanced aqueous-glycolic solubility to prevent precipitation in the bottle [1].

Low-Sensitization Oxidative Dye Formulations

For hypoallergenic or 'clean' cosmetic lines where reducing dermal penetration and sensitization is a primary procurement driver, utilizing the steric hindrance of the 2-hydroxypropyl group to minimize systemic exposure [2].

High-Concentration Liquid Dye Concentrates

Where the low solubility of standard nitroaminophenols limits the concentration of the masterbatch, requiring the N-(2-hydroxypropyl) derivative to maintain stability and prevent crystallization during long-term warehouse storage [1].

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

212.07970687 g/mol

Monoisotopic Mass

212.07970687 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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